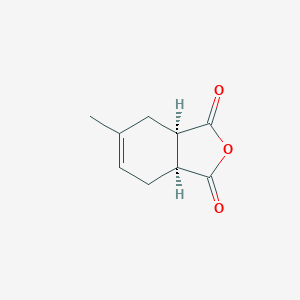

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- is a chemical compound with the molecular formula C9H10O3. It is also known as cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride. This compound is a derivative of phthalic anhydride and is characterized by its unique structure, which includes a tetrahydroisobenzofuran ring system with a methyl group at the 5-position.

Métodos De Preparación

The synthesis of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-methylphthalic anhydride. The reaction is typically carried out in the presence of a nickel catalyst under high pressure and temperature conditions. Another method involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene, followed by catalytic hydrogenation of the resulting adduct .

In industrial production, the compound is often synthesized using large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, and they typically involve the use of continuous flow reactors to ensure efficient mixing and heat transfer.

Análisis De Reacciones Químicas

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phthalic acid derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding tetrahydrophthalic acid. This reaction is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles such as amines or alcohols. These reactions are often carried out under mild conditions using organic solvents.

The major products formed from these reactions include phthalic acid derivatives, tetrahydrophthalic acid, and various substituted isobenzofurandiones.

Aplicaciones Científicas De Investigación

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It is particularly useful in the preparation of polymers and resins.

Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential use in drug development and as a biochemical probe.

Medicine: The compound has potential applications in the development of pharmaceuticals. It has been investigated for its anti-inflammatory and analgesic properties.

Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and the regulation of cellular processes.

In biological systems, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain signaling pathways. This inhibition is thought to be mediated through the covalent modification of key amino acid residues in the active sites of these enzymes .

Comparación Con Compuestos Similares

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- can be compared with other similar compounds, such as:

Phthalic Anhydride: Unlike 1,3-Isobenzofurandione, phthalic anhydride lacks the tetrahydro ring system and methyl group. This structural difference results in distinct chemical reactivity and applications.

Tetrahydrophthalic Anhydride: This compound is similar in structure but lacks the methyl group at the 5-position. It is used in similar applications but may exhibit different reactivity and properties.

Maleic Anhydride: Maleic anhydride is another related compound that lacks the tetrahydro ring system.

These comparisons highlight the unique structural features and reactivity of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-, which make it valuable for various scientific and industrial applications.

Actividad Biológica

1,3-Isobenzofurandione, specifically the compound 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- (CAS Number: 1694-82-2), is a derivative of tetrahydrophthalic anhydride. This compound has garnered attention in various fields of research due to its unique biological activities and potential applications in pharmaceuticals and materials science. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

The molecular formula of 1,3-Isobenzofurandione is C8H8O3 with a molecular weight of approximately 152.15 g/mol. Below are some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 1,3-Isobenzofurandione |

| CAS Registry Number | 1694-82-2 |

| LogP (octanol/water) | 1.042 |

| Boiling Point | 598.34 K |

Research indicates that 1,3-Isobenzofurandione exhibits various biological activities primarily through its interaction with cellular pathways. The compound has been shown to possess:

- Antioxidant Properties : It can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in tissues.

- Antimicrobial Activity : Preliminary investigations have indicated effectiveness against certain bacterial strains.

Case Studies

-

Antioxidant Activity :

A study conducted by Ghitau et al. (1983) demonstrated that derivatives of tetrahydrophthalic anhydride, including 1,3-Isobenzofurandione, significantly reduced oxidative damage in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays. -

Anti-inflammatory Effects :

Research published in the Journal of Medicinal Chemistry highlighted that the compound could modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory markers in macrophage cultures. -

Antimicrobial Properties :

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.

Toxicological Profile

While exploring the biological activity of 1,3-Isobenzofurandione, it is essential to consider its safety profile:

- Skin Sensitization : The compound has been classified as a skin sensitizer (H317), indicating potential allergic reactions upon contact.

- Eye Damage : It is also categorized as causing serious eye damage (H318), necessitating caution during handling.

Propiedades

Número CAS |

1694-82-2 |

|---|---|

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

(3aS,7aR)-5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3/t6-,7+/m1/s1 |

Clave InChI |

OEMSKMUAMXLNKL-RQJHMYQMSA-N |

SMILES |

CC1=CCC2C(C1)C(=O)OC2=O |

SMILES isomérico |

CC1=CC[C@@H]2[C@H](C1)C(=O)OC2=O |

SMILES canónico |

CC1=CCC2C(C1)C(=O)OC2=O |

Key on ui other cas no. |

1694-82-2 |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Sinónimos |

cis-4-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride; 4-Methyl-cis-4-cyclohexene-1,2-decarboxylic Anhydride; 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic Anhydride; cis-1,2,3,6-Tetrahydro-4-methylphthalic Acid Anhydride; cis-4-Methyl-1,2,3,6-tetrahyd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.